Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

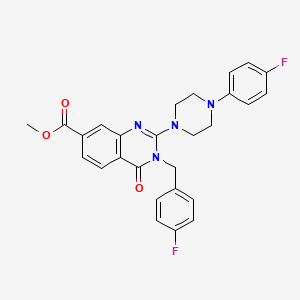

This compound is a quinazoline derivative featuring a 4-fluorobenzyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 2, and a methyl carboxylate ester at position 5. Fluorination at both benzyl and phenylpiperazine positions enhances lipophilicity and metabolic stability, common strategies in drug design to improve pharmacokinetic properties .

Properties

IUPAC Name |

methyl 3-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O3/c1-36-26(35)19-4-11-23-24(16-19)30-27(33(25(23)34)17-18-2-5-20(28)6-3-18)32-14-12-31(13-15-32)22-9-7-21(29)8-10-22/h2-11,16H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYIIVWWKABVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is classified as a small molecule with the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈F₂N₄O₃

- Molecular Weight : 334.33 g/mol

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 31.85 |

| Compound B | MCF-7 | 27.04 |

| Methyl Compound | HepG2 | TBD |

| Methyl Compound | MCF-7 | TBD |

Note: TBD indicates that specific IC50 values for the methyl compound are yet to be determined.

In studies, quinazoline derivatives have shown IC50 values in the low micromolar range, suggesting their potential as effective anticancer agents. The presence of the piperazine moiety is believed to enhance these effects by improving solubility and bioavailability.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated promising antimicrobial properties. A study evaluated various derivatives for their activity against gram-positive and gram-negative bacteria. The results indicated that certain substitutions on the phenyl ring significantly influenced antimicrobial efficacy.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacteria Type | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Gram-positive | 15 |

| Compound D | Gram-negative | 12 |

| Methyl Compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways.

Target Proteins

Research suggests that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in cancer cell signaling pathways. The inhibition of RTKs could lead to reduced tumor growth and increased apoptosis in malignant cells.

Case Studies

A recent study focused on the synthesis and biological evaluation of new quinazoline derivatives, including the target compound. The study highlighted the structure–activity relationship (SAR) that guides modifications for enhancing biological activity.

Case Study Findings

- Synthesis : The compound was synthesized using a multi-step process involving reaction conditions optimized for yield and purity.

- Biological Evaluation : In vitro assays demonstrated that modifications at the piperazine position significantly affected both anticancer and antimicrobial activities.

- SAR Analysis : The presence of fluorine substituents was found to enhance binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The quinazoline core distinguishes this compound from quinolone derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids) described in and . Quinolones, such as compound 3 in , are known for antimicrobial activity due to DNA gyrase inhibition . In contrast, quinazolines are often associated with kinase inhibition or anticancer effects, suggesting divergent therapeutic applications despite structural similarities in substituents.

Substituent Analysis

Key Substituents in the Target Compound:

- 4-Fluorobenzyl (position 3): Enhances hydrophobic interactions in binding pockets.

- 4-(4-Fluorophenyl)piperazine (position 2): The piperazine linker improves solubility, while the fluorophenyl group may increase receptor selectivity.

Comparison with Closest Analogs:

Key Observations:

Piperazine Linker Modifications

The 4-(4-fluorophenyl)piperazine in the target compound contrasts with the 4-(benzyloxycarbonyl)piperazine in ’s compound. Piperazine linkers are common in drug design for their conformational flexibility and ability to modulate solubility .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability

The dual fluorination in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Solubility and Bioavailability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.